molecular formula C8H13NOS B13314518 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol

Cat. No.: B13314518
M. Wt: 171.26 g/mol
InChI Key: GWGAYELYYUSZHU-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol is a secondary alcohol featuring a 1,3-thiazole substituent. The thiazole ring, a heterocyclic moiety containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. Thiazole-containing compounds are widely studied for their pharmacological and agrochemical activities, including roles as enzyme inhibitors (e.g., COX/LOX) and receptor modulators .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol

InChI

InChI=1S/C8H13NOS/c1-6(7(2)10)5-8-9-3-4-11-8/h3-4,6-7,10H,5H2,1-2H3

InChI Key

GWGAYELYYUSZHU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CS1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of thiazole derivatives, including 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes in microbes, making it an effective antimicrobial agent. Additionally, its ability to form reactive intermediates can contribute to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The thiadiazole analog (CAS 1936304-25-4) shares a similar alcohol backbone but replaces the thiazole with a thiadiazole ring, which may alter electronic properties and biological interactions .
  • Benzoic acid derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit higher melting points (~140°C) due to hydrogen bonding from the carboxylic acid group, whereas the target compound’s secondary alcohol may result in lower intermolecular forces .

Hypothetical Insights for this compound :

  • The thiazole ring’s electron-rich nature may enhance binding to biological targets (e.g., enzymes or receptors), while the hydroxyl group could facilitate solubility or hydrogen-bond interactions.

Biological Activity

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NOSC_9H_{15}NOS, with a molecular weight of approximately 185.29 g/mol. The structure features a hydroxyl group (-OH) attached to a carbon chain that is substituted with a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it has moderate to good activity against various bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

The presence of the thiazole ring is particularly significant as it enhances the compound's ability to interact with biological targets, potentially modulating enzyme activities and influencing cellular signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could have therapeutic implications in treating inflammatory conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on various synthesized monomeric alkaloids found that compounds similar to this compound displayed promising antibacterial and antifungal activities against both Gram-positive and Gram-negative strains. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
  • SAR Studies : Structure–activity relationship (SAR) studies have indicated that modifications to the thiazole ring can significantly influence the biological activity of derivatives of this compound. For instance, substituents on the thiazole ring were found to enhance antimicrobial efficacy while maintaining low toxicity profiles .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing ketones and thiosemicarbazides.
  • Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times compared to conventional methods.

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